molecular formula C7H16ClNO2 B1447917 Ethyl 4-amino-3-methylbutanoate hydrochloride CAS No. 204503-79-7

Ethyl 4-amino-3-methylbutanoate hydrochloride

Cat. No.: B1447917
CAS No.: 204503-79-7
M. Wt: 181.66 g/mol
InChI Key: CGGZZAHNIGMEEU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS 204503-79-7) is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . Its SMILES notation is represented as O=C(OCC)CC(C)CN.[H]Cl . As a salt of a beta-amino acid ester, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an ester and a primary amine functional group, makes it a versatile precursor for the synthesis of more complex molecules, such as pharmaceuticals and bioactive compounds. Researchers utilize this compound in the development of novel drug candidates, where it can be incorporated as a key scaffold. The ester group allows for further functionalization through hydrolysis or amidation, while the amine group can participate in amide bond formation or be used to create secondary and tertiary amines. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-10-7(9)4-6(2)5-8;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGZZAHNIGMEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Amino-3-methylbutanoic Acid

  • Reagents : 4-Amino-3-methylbutanoic acid, ethanol, acid catalyst (e.g., sulfuric acid or hydrochloric acid).
  • Procedure : The amino acid is refluxed with excess ethanol in the presence of an acid catalyst. This promotes esterification of the carboxyl group to form ethyl 4-amino-3-methylbutanoate.
  • Conditions : Reflux temperature (~78 °C), reaction time 4–8 hours.
  • Purification : The reaction mixture is neutralized, and the ester is extracted and purified by distillation or recrystallization.

Formation of Hydrochloride Salt

  • Reagents : Ethyl 4-amino-3-methylbutanoate, hydrochloric acid (anhydrous or aqueous).
  • Procedure : The free amine ester is dissolved in an appropriate solvent (e.g., ethanol or ether), and hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise.
  • Conditions : Ambient temperature, stirring for 1–2 hours.
  • Isolation : The hydrochloride salt precipitates out and is collected by filtration, washed with cold solvent, and dried under vacuum.

Research Findings and Reaction Optimization

From related patent CN103508908A and chemical data, the following parameters are critical in optimizing the preparation:

Step Parameter Optimal Conditions Notes
Esterification Temperature Reflux (~78 °C) Ensures complete ester formation
Catalyst Sulfuric acid or HCl (catalytic) Promotes esterification
Reaction time 4–8 hours Longer times improve yield
Hydrochloride formation HCl concentration Concentrated or anhydrous Ensures full protonation of amine
Solvent Ethanol or ether Facilitates salt precipitation
Temperature Room temperature Avoids decomposition
Reaction time 1–2 hours Sufficient for complete salt formation

Physicochemical Data Relevant to Preparation

Property Value Source/Notes
Molecular Formula C7H16ClNO2 Confirmed by chemical databases
Molecular Weight 181.66 g/mol Verified
Solubility ~9.9 mg/mL in water Very soluble, facilitates purification
Melting Point (Hydrochloride) Typically 120–130 °C (literature for similar esters) Indicative of purity

Alternative Synthetic Routes and Catalytic Reductions

  • Related compounds such as 4-amino-3-methylphenol have been prepared via nitrosation and catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel catalysts) under controlled temperatures (20–40 °C) and hydrogen pressures. Though this is a different compound, similar catalytic hydrogenation methods could be adapted for the reduction of nitroso or nitro intermediates in the synthesis of amino esters.

  • The use of ammonia or organic amines as promoters during hydrogenation enhances the reduction efficiency and product purity.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Expected Outcome Yield/Remarks
Esterification 4-Amino-3-methylbutanoic acid, ethanol, H2SO4 Ethyl 4-amino-3-methylbutanoate ester High yield with reflux and acid catalysis
Hydrochloride Salt Formation Ethyl ester, HCl (conc.), ethanol or ether This compound Precipitates as solid, easy isolation
Catalytic Hydrogenation (Alternative) Nitroso/nitro intermediate, Pd/C or Raney Ni, H2 gas, ammonia Amino ester intermediate High purity, controlled temperature

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Pharmacological Studies

Ethyl 4-amino-3-methylbutanoate hydrochloride has been investigated for its potential anti-tumor activity. A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on tumor growth in vitro and in vivo, with one derivative showing an inhibitory rate of 69.2% against specific cancer cell lines . This suggests potential applications in cancer therapy.

Neuropharmacology

Research indicates that compounds similar to this compound may influence neurotransmitter systems. For instance, amino acid derivatives have been explored for their roles as neurotransmitter precursors or modulators, potentially aiding in the treatment of neurological disorders .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of other bioactive molecules. For example, it can be utilized in the preparation of various amino acid derivatives that have applications in drug development and synthesis . The ability to modify its structure allows for a range of derivatives with tailored biological activities.

Table 1: Anti-Tumor Activity of Derivatives

Compound NameInhibitory Rate (%)Study Reference
ARG-V69.2
Ethyl Derivative A50.0
Ethyl Derivative B55.5

This table summarizes the findings from studies investigating the anti-tumor effects of various derivatives of this compound.

Table 2: Synthesis Conditions and Yields

Reaction StepConditionsYield (%)
Step 1Ammonia in ethanol at -20°C to 90°C for 24h84
Step 2HCl in dioxane at room temperature for 30 min-

This table outlines the synthesis steps involved in producing this compound, highlighting the conditions and yields achieved during the process .

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 4-amino-3-methylbutanoate hydrochloride and its analogs:

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Functional Groups Synthesis Method Key Physical Data Pharmacological/Industrial Relevance
This compound Ethyl ester, primary amine, methyl branch Likely analogous to reductive amination (see ) SMILES: CCOC(=O)CCCN.Cl; PubChem CID: 12649661 Discontinued; inferred use as a biochemical intermediate
Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride Methyl ester, ethylamino, dimethyl branches Stepwise amination (benzaldehyde/NaBH(OAc)₃), hydrogenolysis (Pd/C, H₂) ¹H-NMR (DMSO-<i>d</i>₆): δ 8.98 (brs, 1H), 8.76 (brs, 1H) Pharmaceutical intermediate; chiral synthesis
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride Methyl ester, methylamino, dimethyl branches Deprotection of Boc group using HCl/dioxane ¹H-NMR (DMSO-<i>d</i>₆): δ 9.00 (brs, 1H), 3.79 (s, 3H) Precursor for kinase inhibitor development
4-(Dimethylamino)butanoic acid hydrochloride Carboxylic acid, tertiary amine Unspecified (commercially available) N/A Research applications in enzymology and prodrug design
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride Ethyl ester, amino, aromatic substituents Unspecified (CAS: 473567-08-7) Synonyms include ALBB-007486, SB82706 Potential use in CNS drug development due to aromatic moieties

Key Structural and Functional Differences

Ethyl esters generally enhance membrane permeability in drug design compared to methyl esters .

Amino Group Substitution: The primary amine in Ethyl 4-amino-3-methylbutanoate contrasts with tertiary amines in 4-(dimethylamino)butanoic acid hydrochloride . Tertiary amines are less basic and may reduce renal clearance, enhancing bioavailability in vivo.

Branched vs.

Aromatic vs. Aliphatic Moieties: Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride contains aromatic groups, which confer π-π stacking interactions in drug-receptor binding, unlike the purely aliphatic structure of the target compound.

Synthetic Complexity: Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride requires multi-step synthesis, including reductive amination and chiral resolution , whereas the target compound’s synthesis (if analogous) may involve fewer steps but faces commercial discontinuation challenges .

Research Findings and Implications

  • Pharmacokinetics: Methyl esters (e.g., ) are often hydrolyzed faster in vivo than ethyl esters, suggesting this compound might exhibit prolonged activity .
  • Enzyme Inhibition : H-Series inhibitors (e.g., H-7, H-8 hydrochlorides) with sulfonamide groups highlight the importance of nitrogen positioning for kinase inhibition, a feature less optimized in the target compound.
  • Thermal Stability: Compounds like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride show stability under acidic conditions (e.g., HCl/dioxane deprotection ), whereas ethyl esters may degrade faster under basic conditions.

Biological Activity

Ethyl 4-amino-3-methylbutanoate hydrochloride, a derivative of amino acids, has garnered attention in various fields of research due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C7H16ClNO2C_7H_{16}ClNO_2 and a molecular weight of 181.66 g/mol. The compound features an amino group, a methyl group, and an ethyl ester functional group, which contribute to its biochemical interactions and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with proteins and other biomolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. This interaction can modulate several biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
  • Antitumor Activity : Similar compounds have demonstrated antitumor effects in vitro. For instance, derivatives containing 5-fluorouracil showed significant inhibition of cancer cell lines, suggesting potential applications in cancer therapy .
  • Metabolic Pathway Modulation : The compound's structural similarity to certain bioactive compounds indicates its potential role in modulating metabolic pathways, which could be beneficial in various therapeutic contexts.

Comparative Analysis with Similar Compounds

This compound can be compared with other amino acid derivatives to highlight its unique properties:

Compound NameStructure SimilarityUnique Features
Ethyl 2-amino-3-methylbutanoate hydrochlorideSimilar amino acid structureDifferent position of amino group
Ethyl 4-amino-3-hydroxybutanoate hydrochlorideHydroxy group additionPotentially different biological activity
N-Methyl-L-alanineMethylated amino acidL-isomer specificity

These comparisons underscore the distinct functional groups present in this compound that may confer unique biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of amino acid derivatives similar to this compound:

  • Antitumor Activity Study : A series of amino acid ester derivatives were synthesized and tested for their antitumor activity against leukemia HL-60 and liver cancer BEL-7402 cell lines. The results indicated that certain derivatives exhibited more potent inhibitory effects than traditional chemotherapeutics like 5-fluorouracil .
  • Neuroprotective Studies : Research focusing on neuroprotective agents has pointed towards compounds similar to this compound as promising candidates for treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-amino-3-methylbutanoate hydrochloride, and how can reaction efficiency be optimized?

The compound is typically synthesized via esterification and subsequent hydrochlorination. For example, analogous procedures involve reacting a methyl ester precursor with hydrochloric acid in dioxane under controlled conditions to form the hydrochloride salt . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance protonation and salt formation.
  • Stoichiometry : Excess HCl ensures complete conversion to the hydrochloride form.
  • Reaction time : Stirring at room temperature for 1–2 hours balances yield and purity . Post-synthesis, vacuum concentration avoids thermal degradation.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR spectroscopy : Proton NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6) confirms salt formation and stereochemistry .
  • HPLC : Reverse-phase HPLC with UV detection (≥95% purity thresholds) identifies impurities, such as unreacted precursors or byproducts .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₇H₁₄ClNO₂ requires exact mass 187.07 g/mol).

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep at –20°C in airtight, desiccated containers to prevent hydrolysis of the ester group .
  • Handling : Use inert atmospheres (argon/nitrogen) during synthesis to avoid oxidation of the amine group .
  • Safety : Wear PPE (gloves, goggles) due to potential irritancy of hydrochloride salts .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance bioavailability in pharmacological studies?

Modifications to the ester or amine groups influence pharmacokinetics:

  • Ester substitution : Replacing ethyl with benzyl esters increases lipophilicity, improving blood-brain barrier penetration (e.g., benzyl derivatives in ).
  • Amino protection : Boc (tert-butoxycarbonyl) groups prevent premature degradation in acidic environments .
  • Chiral centers : Retaining the (S)-configuration at C3 ensures compatibility with enzymatic targets .

Q. What strategies mitigate racemization during synthesis under acidic conditions?

Racemization at the β-amino ester position is a key challenge. Solutions include:

  • Low-temperature reactions : Conducting steps at 0–5°C reduces kinetic energy, preserving stereochemistry .
  • Buffered conditions : Using mild acids (e.g., acetic acid) instead of concentrated HCl minimizes proton-driven inversion .
  • Chiral auxiliaries : Temporary protecting groups (e.g., Evans oxazolidinones) stabilize the desired configuration .

Q. How do researchers resolve discrepancies in NMR data for derivatives of this compound?

Conflicting NMR signals often arise from solvent effects or impurities. Methodological steps include:

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistent peak referencing .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .
  • Spiking experiments : Add authentic samples of suspected impurities (e.g., ethyl 3-methylbutanoate) to identify contaminant peaks .

Q. What in vitro models are suitable for studying the biological activity of this compound?

  • Enzyme assays : Test inhibition of serine proteases (e.g., thrombin) using fluorogenic substrates, noting IC₅₀ values .
  • Cell-based studies : Use primary neurons or cancer lines to assess cytotoxicity or neuromodulatory effects .
  • Binding studies : Surface plasmon resonance (SPR) with immobilized targets quantifies affinity (e.g., KD values) .

Methodological Considerations

Q. How can impurity profiles be rigorously analyzed for regulatory compliance?

Follow pharmacopeial guidelines (USP/EP) for impurity quantification:

  • Forced degradation : Expose the compound to heat, light, and humidity to identify degradation products .
  • LC-MS/MS : Detect trace impurities (e.g., ethyl 4-chloro-3-oxobutanoate) at ppm levels .
  • Reference standards : Use certified materials (e.g., Impurity D(EP)) for calibration .

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

  • DFT calculations : Model transition states for ester hydrolysis or amine alkylation using software like Gaussian .
  • Molecular docking : Predict binding modes with targets like GPCRs or ion channels .
  • pKa estimation : Tools like ACD/Labs predict amine protonation states under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

Discrepancies often stem from pH-dependent ionization. Methodological clarifications:

  • pH-solubility profiling : Measure solubility in buffers (pH 1–10) to identify optimal conditions .
  • Co-solvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance dissolution without precipitation .
  • Dynamic light scattering (DLS) : Monitor aggregation in real-time to distinguish true solubility from colloidal dispersion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-3-methylbutanoate hydrochloride
Reactant of Route 2
Ethyl 4-amino-3-methylbutanoate hydrochloride

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